

Application Notes and Protocols for Isoxazole-Piperidine Derivatives in Neuroscience Research

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Compound of Interest

3-Isoxazol-5-ylpiperidine
hydrochloride

Cat. No.:

B1413411

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Disclaimer: Extensive literature searches did not yield specific neuroscience research data for **3-Isoxazol-5-ylpiperidine hydrochloride** (CAS: 1367953-16-9). The following application notes and protocols are based on the activities of structurally related isoxazole-piperidine compounds and are provided as a guide for potential research directions. The user should validate any findings for the specific compound of interest.

Introduction

The isoxazole-piperidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. In neuroscience, this structural motif has been incorporated into molecules targeting various receptors and enzymes, suggesting its potential for the development of novel therapeutics for neurological and psychiatric disorders. This document outlines potential applications and experimental protocols based on the reported activities of analogous compounds.

Potential Neuroscience Applications of Isoxazole-Piperidine Derivatives

Based on the biological activities of structurally similar compounds, **3-Isoxazol-5-ylpiperidine hydrochloride** could be investigated for, but is not limited to, the following applications in neuroscience research:



- Modulation of T-type Calcium Channels: Several isoxazole-piperidine derivatives have been identified as potent blockers of T-type calcium channels (CaV3.1 and CaV3.2).[1][2] These channels are implicated in various neurological conditions, including neuropathic pain and epilepsy.
- Inhibition of Fatty Acid Amide Hydrolase (FAAH): The isoxazole-piperidine core is present in compounds designed as FAAH inhibitors.[3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. FAAH inhibitors have therapeutic potential for pain, anxiety, and other neurological disorders.
- GABA-A Receptor Modulation: Although a structural isomer, 5-(4-piperidyl)isoxazol-3-ol, has been reported as a GABA-A receptor partial agonist, highlighting that isoxazole-piperidine scaffolds can interact with this major inhibitory neurotransmitter system in the central nervous system.

Data Presentation: Biological Activities of Structurally Related Isoxazole-Piperidine Derivatives

The following tables summarize quantitative data for isoxazole-piperidine derivatives that are structurally related to **3-Isoxazol-5-ylpiperidine hydrochloride**.

Table 1: T-type Calcium Channel Blocking Activity of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenylpiperidine Derivatives[1][2]

Compound	Target	Assay	IC50 (μM)
7b	CaV3.1 (α1G)	Patch-clamp	0.8
CaV3.2 (α1H)	Patch-clamp	1.2	
10b	CaV3.1 (α1G)	Patch-clamp	1.5
CaV3.2 (α1H)	Patch-clamp	2.1	

Table 2: FAAH Inhibition by Piperidinyl Thiazole Isoxazoline Derivatives[3]



Compound	Target	Assay	IC50 (nM)
Compound A	Human FAAH	Enzyme activity	15
Compound B	Rat FAAH	Enzyme activity	25

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of **3-Isoxazol-5-ylpiperidine hydrochloride** in neuroscience research.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Channel Modulation

Objective: To determine if the test compound modulates T-type calcium channel activity in a neuronal cell line (e.g., HEK293 cells stably expressing human CaV3.1 or CaV3.2).

Materials:

- HEK293 cells expressing the target T-type calcium channel subtype.
- External solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).
- Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH 7.2 with CsOH).
- Test compound stock solution (e.g., 10 mM in DMSO).
- Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

- Culture cells to 60-80% confluency.
- Prepare fresh external and internal solutions on the day of the experiment.



- Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.
- Pull borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with internal solution.
- Establish a whole-cell patch-clamp configuration on a single cell.
- Hold the cell at a holding potential of -100 mV.
- Elicit T-type calcium currents by applying a depolarizing voltage step to -30 mV for 200 ms.
- Record baseline currents for at least 3 minutes.
- Prepare working concentrations of the test compound by diluting the stock solution in the external solution.
- Perfuse the cell with the test compound at increasing concentrations, recording the current at each concentration for at least 3 minutes to allow for equilibration.
- After the highest concentration, wash out the compound with the external solution to check for reversibility.
- Analyze the data by measuring the peak current amplitude at each concentration and normalize it to the baseline current.
- Fit the concentration-response data to a Hill equation to determine the IC50.

Protocol 2: In Vitro FAAH Inhibition Assay

Objective: To determine the inhibitory potency of the test compound on FAAH activity.

Materials:

- Recombinant human FAAH.
- FAAH substrate (e.g., arachidonoyl-p-nitroanilide).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).



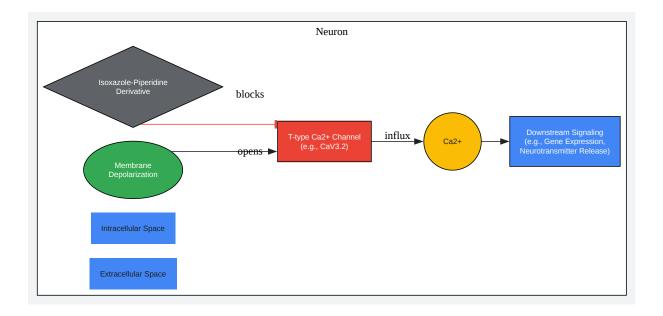
- Test compound stock solution (e.g., 10 mM in DMSO).
- 96-well microplate reader.

Procedure:

- Prepare serial dilutions of the test compound in assay buffer.
- In a 96-well plate, add the test compound dilutions. Include a positive control (a known FAAH inhibitor) and a negative control (vehicle).
- Add the FAAH enzyme to each well and incubate for 15 minutes at room temperature.
- Initiate the reaction by adding the FAAH substrate to each well.
- Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.
- Calculate the rate of reaction (V) for each concentration of the test compound.
- Determine the percent inhibition for each concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Mandatory Visualizations

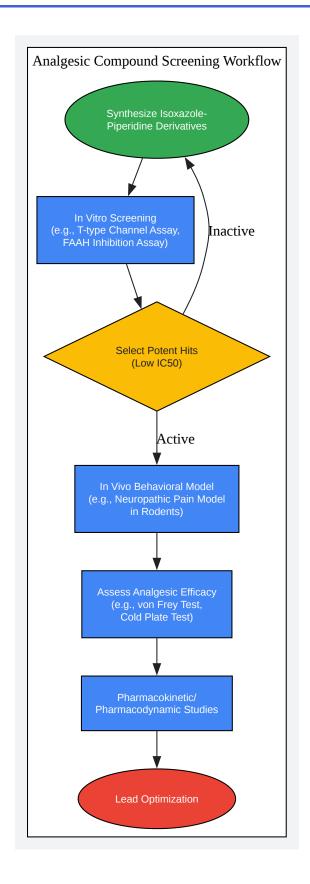




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Caption: Hypothetical signaling pathway of a T-type calcium channel blocker.

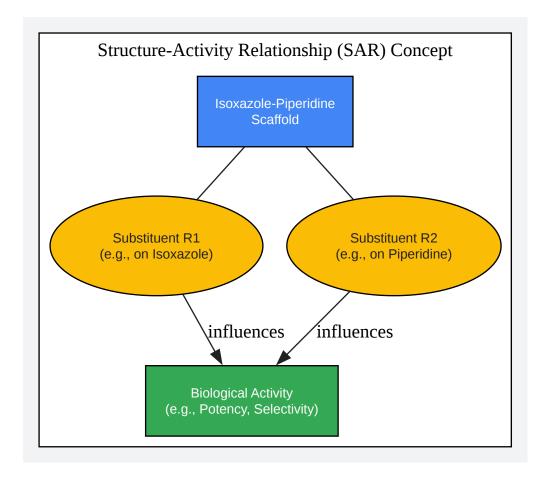




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Caption: Generalized workflow for screening compounds for analgesic properties.





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Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.

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References

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